molecular formula C11H12O2 B1314203 2-(3-Butenyl)benzoic acid CAS No. 89730-30-3

2-(3-Butenyl)benzoic acid

Cat. No. B1314203
CAS RN: 89730-30-3
M. Wt: 176.21 g/mol
InChI Key: HJKLHHDCAKYZRX-UHFFFAOYSA-N
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Description

“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is 2-(3-butenyl)benzoic acid . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of “2-(3-Butenyl)benzoic acid” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “2-(3-Butenyl)benzoic acid” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(3-Butenyl)benzoic acid” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

  • Prenylated benzoic acid derivatives, closely related to 2-(3-butenyl)benzoic acid, demonstrate significant antimicrobial and molluscicidal activities. These compounds have been isolated from plants like Piper aduncum, showing potential for use in controlling harmful organisms (Orjala et al., 1993).

Antiparasitic Activity

  • Piper species, containing benzoic acid derivatives, exhibit notable antiparasitic effects. Compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate have shown efficacy against Leishmania strains and Trypanosoma cruzi, suggesting potential therapeutic applications (Flores et al., 2008).

Pharmaceutical Research

  • Benzoic acid is a model compound in pharmaceutical research, particularly in studying thermodynamic phase behavior crucial for drug substance stability and solubility. Understanding the phase behavior of benzoic acid and its mixtures can assist in pharmaceutical process design (Reschke et al., 2016).

Influence on Microbial Growth

  • Benzoic acid and derivatives like 2-(3-butenyl)benzoic acid can impact the growth of rhizosphere microorganisms. Their presence in plant root exudates can affect both pathogenic and antagonistic bacteria, influencing plant health and disease resistance (Liu et al., 2015).

Food Preservation

  • Benzoic acid and its derivatives are commonly used in food preservation. Research on microencapsulation of benzoic acid, for example, explores its application in various food products, enhancing shelf life and safety (Marques et al., 2016).

Luminescent Properties

  • The substitution patterns on benzoic acid derivatives can influence their luminescent properties. For instance, electron-releasing and withdrawing groups on these compounds affect the photoluminescence of lanthanide coordination compounds, which could have implications in materials science (Sivakumar et al., 2010).

Insecticidal Activity

  • Some benzoic acid derivatives demonstrate insecticidal activity. They can be effective against various insects, including those carrying aflatoxigenic fungi in stored grains. This suggests potential applications in pest control and food storage management (Nesci et al., 2011).

Safety and Hazards

The safety data sheet for “2-(3-Butenyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLHHDCAKYZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520467
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butenyl)benzoic acid

CAS RN

89730-30-3
Record name 2-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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